![molecular formula C15H10Cl2N2O5 B4957623 methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate](/img/structure/B4957623.png)
methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate
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Overview
Description
Methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate, also known as DCB-MBO, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the nitrobenzoate family and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate has been found to exhibit a range of interesting biochemical and physiological effects. In addition to its anti-cancer properties, methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate has also been found to exhibit anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes. methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate has also been found to have a protective effect on the liver, reducing liver damage caused by toxic chemicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate is its potential as a new cancer therapy. It has been shown to be effective against a range of different cancer cell lines, making it a promising candidate for further development. However, there are also some limitations to its use in lab experiments. methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate is a relatively new compound, and more research is needed to fully understand its properties and potential applications. In addition, its synthesis method is complex and may be difficult to reproduce in large quantities.
Future Directions
There are many potential future directions for research into methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate. One area of interest is in the development of new cancer therapies. methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate has shown promise in pre-clinical studies, and further research is needed to determine its potential as a treatment for different types of cancer. In addition, methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate's anti-inflammatory and antioxidant properties could make it useful in the treatment of other diseases such as arthritis and neurodegenerative disorders. Further research is also needed to fully understand the compound's mechanism of action and to optimize its synthesis method for large-scale production.
Synthesis Methods
Methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-nitrobenzoic acid in the presence of a base such as triethylamine to yield methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate. The final product is obtained through purification using column chromatography.
Scientific Research Applications
Methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. In addition, methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate has also been found to exhibit anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as arthritis and neurodegenerative disorders.
properties
IUPAC Name |
methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O5/c1-24-15(21)10-4-3-9(7-13(10)19(22)23)18-14(20)11-6-8(16)2-5-12(11)17/h2-7H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBRHVFCFSGWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2,5-dichlorobenzoyl)amino]-2-nitrobenzoate |
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